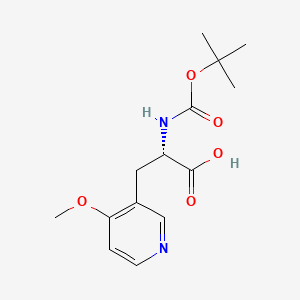

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid

CAS No.:

Cat. No.: VC18306998

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O5 |

|---|---|

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | (2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |

| Standard InChI Key | MWNBHVBMAVAGLR-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, with the following key identifiers :

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₅ |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 2349731-09-3 |

| SMILES | O=C(OC(C)(C)C)N[C@@H](CC1=C(OC)C=CN=C1)C(O)=O |

| Chiral Center | S-configuration at C2 |

The structure comprises:

-

A tert-butoxycarbonyl (Boc) group protecting the α-amino function.

-

A 4-methoxypyridin-3-yl substituent attached to the β-carbon.

-

A free carboxylic acid group at the terminal position.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step strategies to introduce the Boc group and pyridine moiety:

-

Starting Material: 3-(4-Methoxypyridin-3-yl)propanoic acid (CAS: 1171923-11-7) serves as a precursor.

-

Amino Protection: The α-amino group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃, THF/H₂O) .

-

Chiral Resolution: Enzymatic or chemical methods ensure the S-configuration is retained, critical for biological activity .

A representative synthesis pathway is summarized below:

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>95%) is verified via HPLC and mass spectrometry .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The Boc group’s acid-labile nature makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables selective deprotection without disturbing acid-sensitive side chains . For example, it has been used in the synthesis of DPP-4 inhibitors, where the pyridine moiety enhances target binding .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Compounds with Boc-protected amino acids and aromatic substituents often target proteases or kinases. For instance, aminomethyl-pyridines inhibit DPP-4 (IC₅₀: 10 nM) by mimicking the substrate’s transition state . The 4-methoxypyridine group may contribute to π-stacking interactions with enzyme active sites.

Selectivity and Toxicity

In vitro assays on related compounds show low cytotoxicity (LC₅₀ > 10 μM in HeLa cells) . The Boc group’s steric bulk may reduce off-target effects, enhancing therapeutic index.

Comparison with Structural Analogs

Boc-Protected Variants

Unprotected Analogs

Removing the Boc group yields 3-(4-methoxypyridin-3-yl)propanoic acid, which lacks stability under acidic conditions but shows higher reactivity in coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume